molecular formula C14H16OS B7871092 (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7871092
M. Wt: 232.34 g/mol
InChI Key: PPHYMMZSOMSRHQ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a 2,4-dimethylphenyl group and a 5-methylthiophen-2-yl moiety linked via a methanol bridge. The compound’s structure combines electron-donating methyl substituents on both aromatic rings, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-9-4-6-12(10(2)8-9)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHYMMZSOMSRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=C(S2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with 5-methylthiophene-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)ketone.

    Reduction: (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(2,4-Dimethylphenyl)(4-Fluorophenyl)methanol (CAS: 356040-80-7)

Structural Differences : Replaces the 5-methylthiophen-2-yl group with a 4-fluorophenyl ring.
Key Implications :

  • Solubility : Fluorine’s polarity may enhance aqueous solubility relative to the more lipophilic thiophene derivative.
  • Applications : Fluorinated aromatics are common in pharmaceuticals and agrochemicals, suggesting divergent biological activity compared to thiophene-containing analogs .

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol

Structural Differences: Substitutes the 2,4-dimethylphenyl group with a 4-phenoxyphenyl moiety. Key Implications:

  • Chemosensor Potential: Phenoxy groups are often used in chemosensors for metal ion detection, implying that this analog may exhibit enhanced selectivity for specific analytes compared to the target compound .

{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (CAS: 444615-56-9)

Structural Differences : Replaces the thiophene ring with a thiazole core and introduces a trifluoromethyl group.
Key Implications :

  • Biological Activity : Thiazole derivatives are prevalent in antimicrobial and antiviral agents, suggesting divergent pharmacological profiles compared to thiophene-based alcohols .

(4-Thien-2-ylphenyl)methanol (CAS: 81443-44-9)

Structural Differences : Lacks methyl substituents on both aromatic rings.
Key Implications :

  • Reactivity : The absence of electron-donating methyl groups may lower stability under acidic or oxidative conditions compared to the target compound .

Structural and Property Comparison Table

Compound Name Key Substituents Molecular Weight Key Properties (Inferred) Potential Applications
Target Compound 2,4-Dimethylphenyl, 5-methylthiophen-2-yl ~258.3 (est.) High lipophilicity, moderate steric hindrance Chemosensors, synthetic intermediates
(2,4-Dimethylphenyl)(4-Fluorophenyl)methanol 4-Fluorophenyl ~244.3 (est.) Enhanced acidity, higher polarity Pharmaceuticals, agrochemicals
5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol 4-Phenoxyphenyl 296.38 Bulky substituent, chemosensor compatibility Metal ion detection
Thiazole derivative (CAS: 444615-56-9) Thiazole, trifluoromethyl 407.457 High metabolic stability, electronegativity Antimicrobial agents
(4-Thien-2-ylphenyl)methanol Unsubstituted thiophene, phenyl ~202.3 (est.) Lower lipophilicity, simpler structure Organic synthesis, materials

Research Findings and Inferences

  • Fluorine and trifluoromethyl groups introduce polarity and metabolic resistance .
  • Steric Influence: Bulky groups like phenoxy or 2,4-dimethylphenyl may dictate binding specificity in chemosensors or biological targets .
  • Biological Relevance : Thiophene and thiazole derivatives are associated with antimicrobial and sensor applications, suggesting the target compound could be optimized for similar roles .

Biological Activity

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14OS
  • Molecular Weight : 222.31 g/mol

The compound features a dimethyl-substituted phenyl group attached to a methylthiophene moiety, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 2,4-dimethylbenzaldehyde and 5-methylthiophene-2-carboxylic acid.
  • Reduction Reaction : The aldehyde group is reduced using sodium borohydride in an organic solvent such as ethanol or methanol under reflux conditions.
  • Purification : The product is purified using recrystallization or column chromatography.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Investigated for effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and other pathogens
Anti-inflammatoryModulation of inflammatory pathways

The biological activity of this compound is believed to involve its interaction with specific cellular targets. It may bind to enzymes or receptors that play crucial roles in microbial growth and inflammation modulation. Further studies are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial effects of various methanol extracts, including those containing this compound. The compound showed significant inhibition of bacterial growth in vitro against MRSA strains .
  • Anti-inflammatory Potential : Research has indicated that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.

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